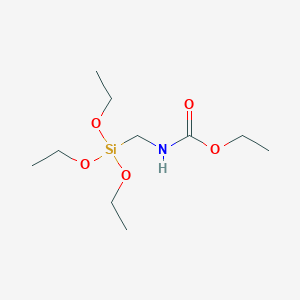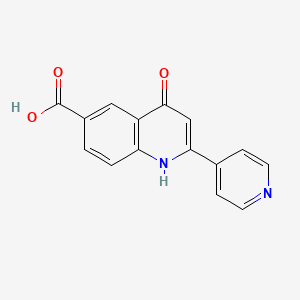
Ethyl ((triethoxysilyl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((triethoxysilyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and triethoxysilyl groups attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((triethoxysilyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a triethoxysilyl-containing reagent. One common method is the reaction of ethyl carbamate with triethoxysilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl ((triethoxysilyl)methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are important in the formation of silicate materials.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled humidity conditions.
Substitution: Various nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric silicate structures.
Substitution: Carbamate derivatives with different substituents.
科学的研究の応用
Ethyl ((triethoxysilyl)methyl)carbamate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicate materials and coatings. The triethoxysilyl group allows for the formation of strong siloxane bonds, which are useful in creating durable and stable materials.
Chemistry: Employed in the synthesis of various organosilicon compounds. Its unique structure allows for versatile chemical modifications.
Biology: Investigated for its potential use in drug delivery systems. The carbamate group can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of ethyl ((triethoxysilyl)methyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicate materials and coatings. The carbamate group can also undergo hydrolysis, releasing ethanol and forming carbamic acid derivatives. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases.
類似化合物との比較
Ethyl ((triethoxysilyl)methyl)carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Propyl ((triethoxysilyl)methyl)carbamate: Contains a propyl group instead of an ethyl group. This compound may have different solubility and stability characteristics.
Butyl ((triethoxysilyl)methyl)carbamate:
This compound is unique due to its specific combination of ethyl and triethoxysilyl groups, which confer distinct chemical properties and versatility in various applications.
特性
CAS番号 |
61630-35-1 |
|---|---|
分子式 |
C10H23NO5Si |
分子量 |
265.38 g/mol |
IUPAC名 |
ethyl N-(triethoxysilylmethyl)carbamate |
InChI |
InChI=1S/C10H23NO5Si/c1-5-13-10(12)11-9-17(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3,(H,11,12) |
InChIキー |
HDQYVBBILCLZNT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

